molecular formula C18H19FO2 B1526406 1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one CAS No. 1389653-59-1

1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one

Cat. No. B1526406
CAS RN: 1389653-59-1
M. Wt: 286.3 g/mol
InChI Key: XEYZMESCXZGWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one” is a chemical compound with the CAS Number: 1389653-59-1 . It has a molecular weight of 286.35 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H19FO2/c1-11-7-12(2)17(13(3)8-11)10-21-15-5-6-16(14(4)20)18(19)9-15/h5-9H,10H2,1-4H3 . This indicates that the compound contains 18 carbon atoms, 19 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.34 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

This compound may serve as a precursor in the synthesis of various therapeutic agents. Its structural complexity allows for the introduction of additional functional groups that can enhance drug-receptor interactions. The presence of the fluorine atom, in particular, can increase the metabolic stability and modify the electronic properties of pharmacophores .

Materials Science: Advanced Polymer Research

In materials science, this compound could be utilized in the development of advanced polymers. Its aromatic structure and potential for various substitutions make it a candidate for creating polymers with specific thermal and mechanical properties, which could be valuable in high-performance materials .

Environmental Science: Analyte in Pollution Tracking

The unique signature of this compound makes it a potential analyte for tracking environmental pollution. Its stability and detectability could help in monitoring the presence of similar organic compounds in environmental samples, contributing to pollution mapping and control strategies .

Analytical Chemistry: Chromatography Standards

Due to its distinct chemical structure, this compound can be used as a standard in chromatographic analysis, helping to calibrate and improve the accuracy of analytical methods for detecting similar organic molecules in complex mixtures .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, researchers could explore the use of this compound in enzyme inhibition studies. Its structure might interact with active sites of certain enzymes, providing insights into enzyme function and aiding in the design of inhibitors for therapeutic purposes .

Pharmacology: Drug Metabolism and Pharmacokinetics

Pharmacologically, the compound could be important in studying drug metabolism and pharmacokinetics. Its modification through metabolic pathways can be examined to understand the biotransformation of similar compounds, which is crucial for drug development and safety assessments .

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found online . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

1-[2-fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FO2/c1-11-7-12(2)17(13(3)8-11)10-21-15-5-6-16(14(4)20)18(19)9-15/h5-9H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYZMESCXZGWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)COC2=CC(=C(C=C2)C(=O)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.